
N-(4-Methylpyridin-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Starting Material: 5,6,7,8-tetrahydroquinazoline
Reagents: 4-Methyl-2-bromopyridine, potassium carbonate
Conditions: Heating in dimethylformamide (DMF)
Reaction: Nucleophilic substitution to attach the pyridine ring
Formation of the Carboxamide Group:
Starting Material: N-(4-Methylpyridin-2-yl)-5,6,7,8-tetrahydroquinazoline
Reagents: Acyl chloride (e.g., acetyl chloride)
Conditions: Room temperature, presence of a base (e.g., triethylamine)
Reaction: Formation of the carboxamide group
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methylpyridin-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide typically involves multi-step organic reactions
-
Formation of the Quinazoline Core:
Starting Material: 2-Aminobenzamide
Reagents: Formaldehyde, formic acid
Conditions: Reflux in methanol
Reaction: Cyclization to form 5,6,7,8-tetrahydroquinazoline
化学反应分析
Types of Reactions: N-(4-Methylpyridin-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide can undergo various chemical reactions, including:
-
Oxidation:
Reagents: Potassium permanganate, hydrogen peroxide
Conditions: Aqueous or organic solvents, controlled temperature
Products: Oxidized derivatives, such as quinazoline N-oxides
-
Reduction:
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Anhydrous solvents, low temperature
Products: Reduced forms, such as dihydroquinazoline derivatives
-
Substitution:
Reagents: Halogenating agents (e.g., N-bromosuccinimide)
Conditions: Organic solvents, room temperature
Products: Halogenated derivatives
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Methanol, dimethylformamide, dichloromethane
Catalysts: Palladium on carbon, platinum oxide
Major Products:
Oxidized Derivatives: Quinazoline N-oxides
Reduced Derivatives: Dihydroquinazoline compounds
Substituted Derivatives: Halogenated quinazolines
科学研究应用
N-(4-Methylpyridin-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has several applications in scientific research:
-
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
-
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
-
Medicine:
- Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
- Evaluated for its pharmacokinetic properties and bioavailability.
-
Industry:
- Used in the development of new materials with specific properties.
- Applied in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of N-(4-Methylpyridin-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Alternatively, it may interact with receptors to modulate signal transduction pathways.
Molecular Targets and Pathways:
Enzymes: Kinases, proteases
Receptors: G-protein coupled receptors, ion channels
Pathways: Apoptosis, cell proliferation, inflammation
相似化合物的比较
N-(4-Methylpyridin-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide can be compared with other quinazoline derivatives:
-
N-(4-Methylpyridin-2-yl)acetamide:
- Similar structure but lacks the tetrahydroquinazoline core.
- Different biological activity and reactivity.
-
2-Hydroxy-N-(4-methylpyridin-2-yl)benzamide:
- Contains a benzamide group instead of a carboxamide.
- Different pharmacological properties.
-
N-(4-Methylpyridin-2-yl)thiophene-2-carboxamide:
- Contains a thiophene ring instead of a quinazoline core.
- Different applications in medicinal chemistry.
Uniqueness: this compound is unique due to its specific combination of a quinazoline core with a pyridine moiety and a carboxamide group, which imparts distinct chemical and biological properties.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific fields.
属性
IUPAC Name |
N-(4-methylpyridin-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-10-6-7-16-13(8-10)19-15(20)14-11-4-2-3-5-12(11)17-9-18-14/h6-9H,2-5H2,1H3,(H,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTAQDLSMIODHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=NC=NC3=C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-chloro-4-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2569596.png)
![N-(3-chlorophenyl)-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide](/img/structure/B2569600.png)
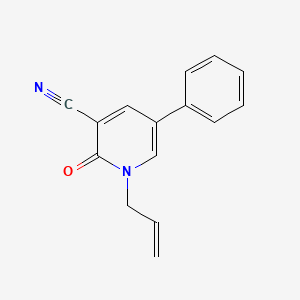
![(3-Chloro-4-fluorophenyl)-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone](/img/structure/B2569602.png)

![N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2569605.png)
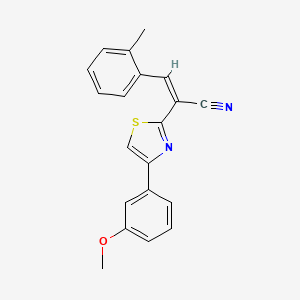
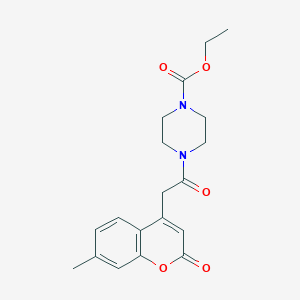
![1-(4-Chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B2569610.png)
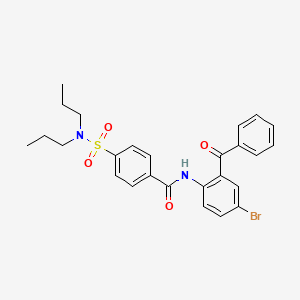
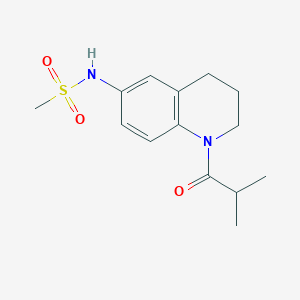

![N-[(3-Hydroxycyclobutyl)methyl]-N-methyl-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2569616.png)
![N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2569619.png)
